molecular formula C11H13ClN2O4 B2912185 N-(5-chloro-2-methoxyphenyl)asparagine CAS No. 1031899-49-6

N-(5-chloro-2-methoxyphenyl)asparagine

Cat. No.: B2912185
CAS No.: 1031899-49-6
M. Wt: 272.69
InChI Key: LMLLBPOVSVDERB-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)asparagine is a chemical compound with the molecular formula C11H13ClN2O4 It is characterized by the presence of a chloro-substituted methoxyphenyl group attached to an asparagine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)asparagine typically involves the reaction of 5-chloro-2-methoxyaniline with asparagine under specific conditions. One common method involves the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond between the amine group of 5-chloro-2-methoxyaniline and the carboxyl group of asparagine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)asparagine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield quinones, while reduction of a nitro group can produce an amine .

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)asparagine has several scientific research applications:

Mechanism of Action

The mechanism by which N-(5-chloro-2-methoxyphenyl)asparagine exerts its effects involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. The asparagine moiety can interact with enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloro-2-methoxyphenyl)asparagine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and methoxy groups allows for versatile chemical modifications, while the asparagine moiety provides biological relevance .

Properties

IUPAC Name

2-amino-4-(5-chloro-2-methoxyanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O4/c1-18-9-3-2-6(12)4-8(9)14-10(15)5-7(13)11(16)17/h2-4,7H,5,13H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLLBPOVSVDERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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